5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H . This indicates the presence of a chlorine atom, indicating that it is a hydrochloride salt.Chemical Reactions Analysis
While specific chemical reactions involving 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are not available, it is known that it is used in the preparation of substituted indanes and tetralins which are PPARα modulators .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial and Anticoccidial Activities : Research by Georgiadis (1976) explored the synthesis of derivatives related to 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, which demonstrated significant antimicrobial and anticoccidial activities. This study highlighted the potential use of these derivatives in combating microbial infections and coccidiosis in poultry (Georgiadis, 1976).
Synthesis Efficiency : Prashad et al. (2006) described an efficient and economical synthesis method for a derivative of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, emphasizing the importance of cost-effective and efficient synthesis methods in the pharmaceutical industry (Prashad et al., 2006).
Cytotoxic and Carbonic Anhydrase Inhibitory Effects : Gul et al. (2019) synthesized new compounds with structural similarities to 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, which exhibited cytotoxic/anticancer activities and inhibition of carbonic anhydrase, indicating potential therapeutic applications in cancer treatment (Gul et al., 2019).
Dopamine Receptor Agonism : Di Stefano et al. (2005) synthesized derivatives of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride that exhibited potential as dopamine D2-like agonists, suggesting possible applications in neurological disorders (Di Stefano et al., 2005).
Serotonin Receptor Modulation : Vickers et al. (2001) investigated compounds structurally related to 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, examining their effects on serotonin receptors, which could have implications for psychiatric and neurological treatments (Vickers et al., 2001).
Antimycobacterial Activity : Kumar et al. (2013) synthesized derivatives of 5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride with potent activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Kumar et al., 2013).
Multitarget Neurological Therapeutics : Del Bello et al. (2019) researched derivatives that interact with multiple neurological receptors, which could be beneficial in treating diseases like Parkinson's or schizophrenia (Del Bello et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRNSMZZDVAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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